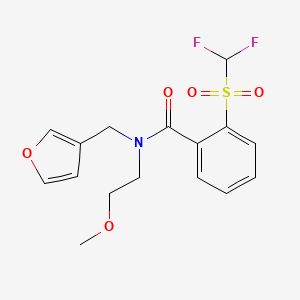

2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

Description

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO5S/c1-23-9-7-19(10-12-6-8-24-11-12)15(20)13-4-2-3-5-14(13)25(21,22)16(17)18/h2-6,8,11,16H,7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSMREGOSYZHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide typically involves the reaction of difluoromethylsulfonyl chloride with appropriate amines and carboxylic acids. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide have shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests indicated significant Minimum Inhibitory Concentration (MIC) values against pathogens like E. coli and Staphylococcus aureus .

Anticancer Properties

Sulfonamides have been investigated for their anticancer activities, particularly in targeting specific cancer cell lines. The incorporation of furan rings in the structure enhances the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Mechanistic Insights

The mechanism of action for 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide likely involves inhibition of key enzymes in metabolic pathways. For instance, sulfonamide compounds are known to inhibit dihydropteroate synthase, a crucial enzyme in folate biosynthesis, which is vital for bacterial growth and proliferation .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several sulfonamide derivatives, including compounds structurally related to 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide. The results demonstrated that these compounds exhibited significant antibacterial activity against multiple strains of bacteria, with some derivatives showing enhanced potency due to structural modifications .

Case Study 2: Cancer Cell Line Testing

In another investigation, researchers synthesized a series of sulfonamide derivatives and tested their effects on various cancer cell lines. The results indicated that certain modifications to the benzamide moiety improved cytotoxicity against breast cancer cells, suggesting that the furan-containing structure plays a critical role in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Research

A. Sigma Receptor-Targeting Benzamides Compounds like N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) () share the benzamide backbone but differ in substituents. PIMBA exhibits high affinity for sigma receptors (Kd = 5.80 nM) and is used in prostate cancer imaging. The furan-3-ylmethyl group could reduce blood-brain barrier penetration, limiting CNS applications but enhancing peripheral targeting .

B. Anti-Inflammatory Benzamides

N-(Benzimidazol-1-yl methyl)-benzamide derivatives () show anti-inflammatory and analgesic activity. The target compound’s methoxyethyl chain may reduce gastrointestinal toxicity (common in NSAIDs), while the difluoromethylsulfonyl group could modulate COX-2 selectivity. However, the absence of a benzimidazole ring might lower anti-inflammatory potency compared to these derivatives .

Agrochemical Benzamide Analogues

A. Sulfentrazone N-(2,4-Dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (sulfentrazone, ) shares the difluoromethyl moiety but incorporates a triazolinone ring. Sulfentrazone acts as a herbicide by inhibiting protoporphyrinogen oxidase. The target compound’s furan ring may offer distinct herbicidal mechanisms or broader-spectrum activity due to altered electron distribution .

B. Mepronil

2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (mepronil, ) is a fungicide targeting succinate dehydrogenase. The target compound’s difluoromethylsulfonyl group could enhance binding to fungal enzyme active sites, while the methoxyethyl chain might improve solubility for foliar applications .

Physicochemical and Pharmacokinetic Comparisons

Research Findings and Gaps

- Pharmacological Potential: The target compound’s structural hybrid of sulfonamide and furan groups is novel. Its difluoromethylsulfonyl group, seen in sulfentrazone, suggests agrochemical utility, while benzamide derivatives in and hint at antitumor or anti-inflammatory applications.

- Synthetic Challenges : Synthesis likely involves coupling 2-((difluoromethyl)sulfonyl)benzoic acid with furan-3-ylmethylamine and 2-methoxyethylamine. highlights similar benzamide syntheses using CuI/DBU catalysis, but regioselectivity for N-substitution may require optimization .

- Crystallographic Data : Analogues like 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide () form planar, hydrogen-bonded crystals. The target compound’s furan oxygen and methoxyethyl chain may disrupt crystallinity, impacting formulation stability .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-((difluoromethyl)sulfonyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example:

- Temperature : Maintain 40–60°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .

- Solvent Choice : Dichloromethane or THF is ideal for amide coupling due to their polarity and inertness .

- Catalysts : Use triethylamine (TEA) as a base to neutralize HCl byproducts during benzamide formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures high purity (>95%) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Multi-modal characterization is essential:

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., difluoromethyl singlet at δ 6.1–6.3 ppm; furan protons at δ 7.2–7.4 ppm) .

- IR : Sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography : Resolves stereochemistry if crystalline .

Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?

- Methodological Answer : Prioritize target-specific assays:

- Antimicrobial : Broth microdilution (MIC against S. aureus and C. albicans) .

- Enzyme Inhibition : Fluorometric assays for sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodological Answer :

- Variable Substituents : Systematically modify the furan (e.g., 3-yl vs. 2-yl), methoxyethyl chain length, or sulfonyl group (e.g., CF₂H vs. CF₃) .

- Assay Design : Parallel testing in enzymatic (e.g., IC₅₀) and cellular (e.g., apoptosis) models to correlate structural changes with activity .

- Computational Modeling : Use Schrödinger Suite or AutoDock to predict binding affinities to targets (e.g., kinases, GPCRs) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Validation : Re-test conflicting results with standardized protocols (e.g., fixed cell density, serum-free conditions) .

- Binding Kinetics : Surface plasmon resonance (SPR) quantifies on/off rates to confirm target engagement .

- Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .

Q. How can molecular docking elucidate the mechanism of action for this compound?

- Methodological Answer :

- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., HDACs, cyclooxygenase-2) .

- Docking Workflow :

Prepare ligand (protonation states via MarvinSketch).

Grid generation around the active site (Glide).

Pose ranking by docking score and MM-GBSA ΔG .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 0, 24, 48 h .

- Plasma Stability : Use human plasma (37°C, 5% CO₂); quench with acetonitrile and analyze by LC-MS/MS .

- Light/Temperature Stress : Accelerated stability studies (ICH guidelines) with UPLC purity tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.